5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes difluoromethyl, ethoxyphenyl, and fluorophenyl groups attached to a pyrido[2,3-d]pyrimidin-4(1H)-one core
Preparation Methods
The synthesis of 5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoromethyl group: This can be achieved using difluoromethylating agents such as difluorodiazoethane or difluoroacetaldehyde N-triftosylhydrazone (DFHZ-Tfs) under anhydrous conditions.
Attachment of the ethoxyphenyl and fluorophenyl groups: These groups can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using appropriate aryl halides and boronic acids.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for developing drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and fluorophenyl groups may enhance the compound’s binding affinity and selectivity towards these targets. The mercapto group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-fluorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
5-(trifluoromethyl)-1-(2-ethoxyphenyl)-7-(4-fluorophenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may affect its chemical reactivity and biological activity.
5-(difluoromethyl)-1-(2-methoxyphenyl)-7-(4-fluorophenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one: The presence of a methoxy group instead of an ethoxy group can influence the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-fluorophenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2S/c1-2-30-17-6-4-3-5-16(17)28-20-18(21(29)27-22(28)31)14(19(24)25)11-15(26-20)12-7-9-13(23)10-8-12/h3-11,19H,2H2,1H3,(H,27,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVSXJPIGNCOCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4=CC=C(C=C4)F)C(F)F)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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